(3-Bromophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

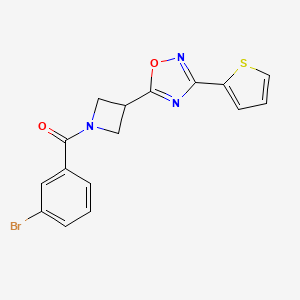

This compound features a 3-bromophenyl group linked to an azetidine (four-membered nitrogen-containing ring) via a ketone bridge. The azetidine is further substituted with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl moiety.

Properties

IUPAC Name |

(3-bromophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2S/c17-12-4-1-3-10(7-12)16(21)20-8-11(9-20)15-18-14(19-22-15)13-5-2-6-23-13/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZMVSKPXYGXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Bromophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : The compound features a bromophenyl group, an azetidine ring, and a thiophene-substituted oxadiazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been shown to exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship indicates that modifications in the substituents can enhance their efficacy against cancer cells.

In a study evaluating the cytotoxic effects of various derivatives, it was found that certain oxadiazole-containing compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound is hypothesized to possess similar or enhanced activity due to its unique structural characteristics .

Antibacterial Activity

Compounds with thiophene and oxadiazole functionalities have also been reported to possess antibacterial properties. A study demonstrated that derivatives with these moieties showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study 1: Anticancer Efficacy

In vitro studies conducted on a series of oxadiazole derivatives revealed that the presence of a bromine atom significantly increased cytotoxicity against cancer cell lines. The specific compound this compound was tested alongside known anticancer agents and demonstrated comparable or superior activity against MCF-7 and HeLa cells .

Study 2: Antibacterial Effects

Another investigation focused on the antibacterial properties of thiophene-containing compounds. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may also have potential as an antibacterial agent .

Data Tables

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor properties. The incorporation of the 1,2,4-oxadiazole structure in the compound enhances its interaction with biological targets, particularly in inhibiting microtubule polymerization. This mechanism is crucial for the development of antimitotic agents, which can disrupt cancer cell division and proliferation .

Case Study:

A study evaluated various derivatives of oxadiazoles for their cytotoxic effects against cancer cell lines. The results showed that compounds similar to (3-Bromophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone demonstrated IC50 values in the nanomolar range, indicating potent antitumor activity .

Antimicrobial Properties

The thiophene and oxadiazole components are known for their antimicrobial activities. Studies have shown that compounds with these functional groups can effectively inhibit the growth of various bacterial strains.

Case Study:

In a comprehensive evaluation of antimicrobial activities, derivatives featuring thiophene rings exhibited significant inhibition against Gram-positive bacteria compared to Gram-negative strains. This suggests that the compound may serve as a potential lead for developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromophenyl and oxadiazole functionalities may enhance charge transport properties.

Research Insights:

Recent studies have focused on synthesizing thiophene-linked compounds for use in electronic devices. The presence of electron-withdrawing groups like bromine can improve the stability and efficiency of these materials when used in electronic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents can significantly alter biological activity.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity and potential binding affinity |

| Thiophene | Enhances antimicrobial properties |

| Oxadiazole | Improves cytotoxicity against cancer cells |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Core Heterocycles: The target compound’s azetidine-oxadiazole hybrid is distinct from triazole or thiadiazole cores in analogs.

- Bromophenyl Position : The 3-bromophenyl group in the target contrasts with 4-bromophenyl () and 2-bromophenyl () in analogs. Positional differences impact steric and electronic interactions; for example, 4-substituted bromophenyl groups often exhibit stronger antimicrobial activity due to optimized binding .

- Thiophene vs. Other Moieties: The thiophen-2-yl group in the target and some analogs (e.g., ) may enhance π-π stacking with biological targets compared to non-aromatic substituents .

Table 3: Reported Activities of Analogs vs. Hypothesized Target Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.